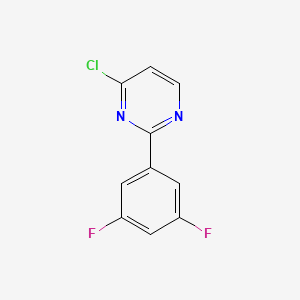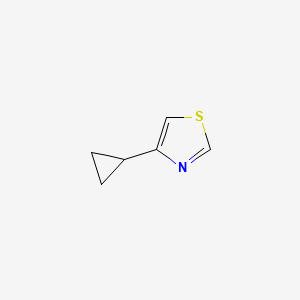
2-(4-Phényl-1,3-thiazol-2-yl)morpholine
Vue d'ensemble
Description
2-(4-Phenyl-1,3-thiazol-2-yl)morpholine is a chemical compound that belongs to the thiazole class of heterocyclic aromatic organic compounds. Thiazoles are known for their diverse biological activities and are often used in the development of various drugs and biologically active agents
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions.
Biology: The compound has shown biological activity, including antimicrobial and antifungal properties, making it useful in the study of infectious diseases.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various conditions.
Industry: Its unique chemical properties make it valuable in the manufacturing of specialty chemicals and materials.
Mécanisme D'action
Target of Action
The primary target of 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine is phosphoinositide 3-kinase . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
2-(4-Phenyl-1,3-thiazol-2-yl)morpholine acts as a potent and selective inhibitor of phosphoinositide 3-kinase . By inhibiting this enzyme, the compound can disrupt the normal cellular functions controlled by phosphoinositide 3-kinase, leading to potential therapeutic effects .
Biochemical Pathways
The inhibition of phosphoinositide 3-kinase by 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine affects various biochemical pathways. For instance, it can disrupt the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, protein synthesis, and cell survival . The disruption of this pathway can lead to the inhibition of cell growth and proliferation .
Pharmacokinetics
Thiazole derivatives, which include 2-(4-phenyl-1,3-thiazol-2-yl)morpholine, are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the compound’s bioavailability and its ability to reach its target sites in the body.
Result of Action
The inhibition of phosphoinositide 3-kinase by 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine can lead to various molecular and cellular effects. For instance, it can inhibit cell growth and proliferation, potentially leading to antitumor effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine. For example, the compound’s solubility can be affected by the pH and temperature of its environment . Additionally, the presence of other substances, such as proteins or lipids, can influence the compound’s absorption and distribution within the body .
Analyse Biochimique
Biochemical Properties
2-(4-Phenyl-1,3-thiazol-2-yl)morpholine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antioxidant, antimicrobial, and anti-inflammatory properties . It interacts with enzymes such as cyclooxygenase (COX) and phosphoinositide 3-kinase (PI3K), inhibiting their activity and thereby modulating inflammatory responses and cell proliferation . The interaction with these enzymes is primarily through binding to their active sites, leading to enzyme inhibition.
Cellular Effects
The effects of 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the PI3K pathway, which is crucial for cell growth and survival . Additionally, 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine affects gene expression by altering the transcriptional activity of genes involved in inflammation and oxidative stress responses . These changes in gene expression can lead to reduced cell proliferation and increased apoptosis in certain cell types.
Molecular Mechanism
At the molecular level, 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes such as COX and PI3K, leading to their inhibition . This inhibition results in decreased production of pro-inflammatory mediators and reduced cell proliferation. Additionally, 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to stress and inflammation .
Temporal Effects in Laboratory Settings
The effects of 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine over time in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under normal laboratory conditions, but its activity can decrease over time due to degradation . Long-term studies have shown that prolonged exposure to 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine can lead to sustained inhibition of cell proliferation and increased apoptosis in certain cell types . These effects are consistent with its role as an enzyme inhibitor and modulator of gene expression.
Dosage Effects in Animal Models
In animal models, the effects of 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine vary with different dosages. At low doses, the compound exhibits beneficial effects such as reduced inflammation and oxidative stress . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . The threshold for these adverse effects varies depending on the animal model and the duration of exposure. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing toxicity.
Metabolic Pathways
2-(4-Phenyl-1,3-thiazol-2-yl)morpholine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and activity. Additionally, 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function. For example, the compound’s ability to inhibit enzymes such as PI3K is dependent on its concentration within specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its localization to the nucleus can enhance its ability to modulate gene expression by interacting with transcription factors and other nuclear proteins . Understanding the subcellular localization of 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine is essential for elucidating its mechanism of action and therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine typically involves the reaction of 4-phenyl-1,3-thiazole-2-carboxylic acid with morpholine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more advanced techniques such as continuous flow chemistry or microwave-assisted synthesis to enhance efficiency and yield. These methods allow for better control over reaction conditions and can be scaled up for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Comparaison Avec Des Composés Similaires
2-(4-Phenyl-1,3-thiazol-2-yl)morpholine is similar to other thiazole derivatives, such as 2-(4-phenyl-1,3-thiazol-2-yl)ethanamine and 2-(4-phenyl-1,3-thiazol-2-yl)acetamide. its unique structure and properties set it apart, making it particularly useful in specific applications. Other similar compounds include:
2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine
2-(4-Phenyl-1,3-thiazol-2-yl)acetamide
4-Phenyl-1,3-thiazole-2-carboxylic acid
These compounds share the thiazole core but differ in their substituents and functional groups, leading to variations in their chemical behavior and applications.
Propriétés
IUPAC Name |
2-(4-phenyl-1,3-thiazol-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-2-4-10(5-3-1)11-9-17-13(15-11)12-8-14-6-7-16-12/h1-5,9,12,14H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFGSIUOHSCTRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=NC(=CS2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-N-(4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-YL)acetamide](/img/structure/B1487550.png)

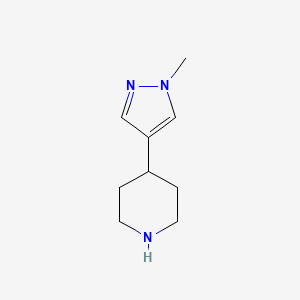

![2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1487556.png)
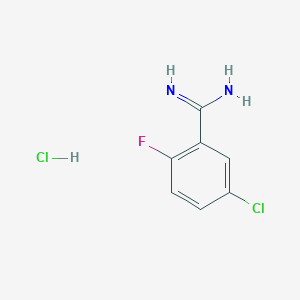
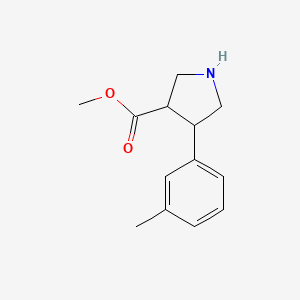

![5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1487565.png)

